molecular formula C14H11ClOS B1610891 2-Chloro-4'-(thiomethyl)benzophenone CAS No. 55270-72-9

2-Chloro-4'-(thiomethyl)benzophenone

Cat. No.: B1610891
CAS No.: 55270-72-9
M. Wt: 262.8 g/mol
InChI Key: IZXCWJGLUDZSPG-UHFFFAOYSA-N
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Description

2-Chloro-4’-(thiomethyl)benzophenone is an organic compound with the molecular formula C14H11ClOS. It is a benzophenone derivative, characterized by the presence of a chlorine atom at the 2-position and a thiomethyl group at the 4’-position of the benzophenone structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-(thiomethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-methylthiophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including the molar ratios of reactants, temperature, and reaction time. The product is typically purified through recrystallization or column chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-(thiomethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., base catalysts like triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).

Major Products

    Substitution: Formation of substituted benzophenone derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

2-Chloro-4’-(thiomethyl)benzophenone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicinal Chemistry: Research explores its potential as a pharmacophore in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(thiomethyl)benzophenone involves its interaction with molecular targets through its functional groups. The chlorine atom and thiomethyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4’-(thiomethyl)benzophenone is unique due to the presence of both chlorine and thiomethyl groups, which confer distinct chemical reactivity and versatility in synthetic applications. This dual functionality makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

(2-chlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXCWJGLUDZSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481013
Record name AGN-PC-0NI4L2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55270-72-9
Record name (2-Chlorophenyl)[4-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55270-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NI4L2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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